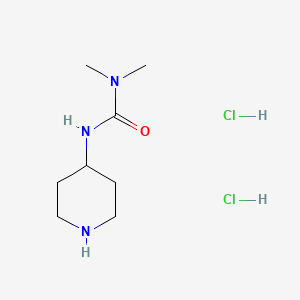

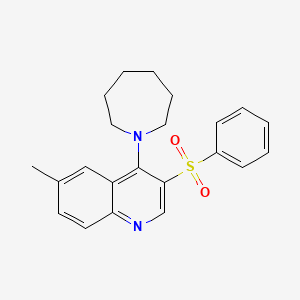

3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride” is a chemical compound with the molecular formula C8H18ClN3O . It is used in various fields including life sciences and organic synthesis .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular weight of 207.7 .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Applications De Recherche Scientifique

Inhibitors of Soluble Epoxide Hydrolase : 1,3-Disubstituted ureas with a piperidyl moiety, like 3,3-Dimethyl-1-(piperidin-4-yl)urea dihydrochloride, have been studied for their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). These compounds have shown substantial improvements in pharmacokinetic parameters and potential in reducing hyperalgesia in inflammatory pain models (Rose et al., 2010).

Steric Protection in Organic Synthesis : The compound has been used in the steric protection of carbonyl groups in organic synthesis, showing its utility in the preparation of ureas with sterically protected carbonyl groups (Hassel & Seebach, 1978).

Green Chemistry Applications : In the field of green chemistry, derivatives of piperidin-4-one, such as those related to this compound, have been synthesized using environmentally safe methods, highlighting the compound's relevance in sustainable chemical practices (Hemalatha & Ilangeswaran, 2020).

Development of New Monomers : The compound has been explored in the development of new monomers, such as those containing N'-2,2,6,6-tetramethyl-4-piperidyl urea, for applications in polymer science (Pan et al., 1994).

Pharmacokinetic Characterization and Anti-Tumor Studies : There has been significant research into the pharmacokinetic characterization of similar compounds and their potential in treating conditions like breast tumor metastasis (Wang et al., 2011).

Antiviral Activity : Compounds structurally similar to this compound have been synthesized and evaluated for antiviral activity, showcasing its potential in pharmaceutical applications (Selvakumar et al., 2018).

Corrosion Inhibition : The compound has also been examined for its effectiveness as a corrosion inhibitor, particularly for the protection of metal surfaces in acidic environments (Jeeva et al., 2015).

Propriétés

IUPAC Name |

1,1-dimethyl-3-piperidin-4-ylurea;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;;/h7,9H,3-6H2,1-2H3,(H,10,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBOLXYFDOQJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)

![1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2799084.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B2799100.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2799101.png)

![Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate](/img/structure/B2799103.png)